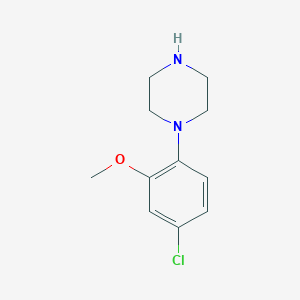

1-(4-Chloro-2-methoxyphenyl)piperazine

Description

1-(4-Chloro-2-methoxyphenyl)piperazine is a substituted piperazine derivative characterized by a chloro group at the 4-position and a methoxy group at the 2-position of the phenyl ring attached to the piperazine core. This compound belongs to the phenylpiperazine class, which is notable for its diverse pharmacological activities, including interactions with serotonin (5-HT) receptors . Substitutions on the phenyl ring significantly influence receptor binding affinity, metabolic stability, and biological activity. The 4-chloro-2-methoxy substitution pattern distinguishes it from other phenylpiperazines, such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(2-methoxyphenyl)piperazine, by altering electronic and steric properties, which may enhance selectivity for specific receptor subtypes or improve pharmacokinetic profiles .

Properties

IUPAC Name |

1-(4-chloro-2-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEWXFSLNGJJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578793 | |

| Record name | 1-(4-Chloro-2-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89989-01-5 | |

| Record name | 1-(4-Chloro-2-methoxyphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Arylation Using 4-Chloro-2-methoxyaniline or Halogenated Precursors

A common approach involves the reaction of piperazine with 4-chloro-2-methoxyphenyl halides (such as bromides or chlorides) under basic conditions to form the N-aryl piperazine.

- Reaction Conditions: The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone.

- Bases: Potassium carbonate, sodium carbonate, or cesium carbonate are used to deprotonate piperazine and facilitate nucleophilic attack.

- Catalysts: Phase transfer catalysts such as tetrabutylammonium bromide or iodide can enhance reaction rates.

- Temperature: Typically, the reaction is conducted at elevated temperatures (60–120 °C) for several hours.

This method is supported by patent WO2005021521A1, which describes the preparation of related piperazine derivatives using similar conditions and reagents.

One-Pot Synthesis from Diethanolamine

An innovative method involves in situ generation of 1-(4-methoxyphenyl)piperazine from diethanolamine, followed by N-arylation with p-chloronitrobenzene to yield the desired intermediate. This method avoids handling carcinogenic bis(2-chloroethyl)amine and improves safety and yield.

- Step 1: Diethanolamine is reacted with hydrobromic acid under reflux to form an intermediate.

- Step 2: Without isolation, the intermediate reacts with p-anisidine or similar compounds to form 1-(4-methoxyphenyl)piperazine.

- Step 3: Subsequent N-arylation with p-chloronitrobenzene yields 1-(4-methoxyphenyl)-4-(nitrophenyl)piperazine, which can be further modified to introduce the chloro substituent.

This multi-step, one-pot approach is advantageous for scaling up and reducing purification steps.

Halogenation and Demethylation Steps

In some synthetic schemes, the methoxy group at the 2-position is introduced first, followed by selective chlorination at the 4-position of the phenyl ring. Alternatively, demethylation of 1-(4-methoxyphenyl)piperazine derivatives can be performed to yield hydroxy intermediates, which are then chlorinated.

- Reagents: Chlorinating agents such as thionyl chloride or phosphorus oxychloride may be used.

- Demethylation: Boron tribromide or other Lewis acids can remove the methoxy group if necessary.

- Purification: Crystallization and chromatographic techniques are used to isolate pure 1-(4-chloro-2-methoxyphenyl)piperazine.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Piperazine + 4-chloro-2-methoxyphenyl bromide | DMF or acetone | 80–120 °C | 12–24 h | 70–85 | Base: K2CO3 or Na2CO3; phase transfer catalyst used |

| 2 | Diethanolamine + HBr (reflux) | None (neat reflux) | 100 °C | 12 h | - | In situ intermediate formation |

| 3 | Intermediate + p-anisidine + Na2CO3 | 1-Butanol | 120 °C | 5–24 h | 60–75 | One-pot synthesis approach |

| 4 | Chlorination or demethylation | Various | Ambient to reflux | 2–6 h | 60–80 | Selective functional group transformations |

Analytical and Purity Considerations

- Characterization: Products are confirmed by Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

- Impurities: Common impurities include bis-arylated piperazines and formyl derivatives, which can be minimized by optimizing reaction stoichiometry and purification steps.

- Crystallization: Final products are often crystallized from isopropyl alcohol or ethyl acetate to achieve high purity (≥98%).

Summary of Key Research Findings

- The use of phase transfer catalysts and appropriate bases significantly improves the efficiency of N-arylation reactions.

- One-pot synthesis methods starting from diethanolamine reduce hazardous reagent handling and streamline production.

- Careful control of reaction parameters allows selective substitution on the aromatic ring without over-arylation.

- Purification by crystallization and chromatographic methods ensures high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

N-Alkylation Reactions

The secondary amine in the piperazine ring readily undergoes alkylation with alkyl halides. Key findings include:

-

Methylation : Reaction with methyl iodide in acetonitrile at 70°C produces N-methyl derivatives, confirmed by NMR spectral analysis.

-

Bromoalkylation : Alkylation with N-(4-bromobutyl)phthalimide yields phthalimide-protected intermediates, which are deprotected using hydrazine hydrate to generate primary amines .

Table 1: Alkylation Reaction Conditions

| Alkylating Agent | Solvent | Temperature | Product Yield | Reference |

|---|---|---|---|---|

| Methyl iodide | ACN | 70°C | 85% | |

| N-(4-bromobutyl)phthalimide | ACN | 70°C | 78% |

Oxidation and Reduction

The piperazine nitrogen and methoxy group participate in redox reactions:

-

Oxidation : Treatment with potassium permanganate in acidic conditions oxidizes the piperazine ring, forming quinoxaline derivatives.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic chloro group to a cyclohexane moiety, confirmed by mass spectrometry.

Coupling Reactions

The compound acts as a nucleophile in carbodiimide-mediated couplings:

-

Amide Formation : Reacts with halobenzoic acids (e.g., 4-fluorobenzoic acid) using EDC/HOBt, forming 1-halobenzoyl-piperazine derivatives. X-ray crystallography confirmed the formation of hydrogen-bonded chains in products .

Table 2: Coupling Reaction Outcomes

| Carboxylic Acid | Space Group | Z′ Value | Hydrogen Bonding Network | Reference |

|---|---|---|---|---|

| 4-Fluorobenzoic acid | Pca21 | 4 | C–H⋯O, C–H⋯π | |

| 4-Bromobenzoic acid | Pca21 | 2 | Disordered bromobenzoyl |

Substitution Reactions

The chloro and methoxy substituents enable electrophilic aromatic substitution:

-

Nucleophilic Aromatic Substitution : Reacts with amines (e.g., piperazine) under basic conditions, displacing the chloro group to form bis-piperazine derivatives .

-

Demethylation : Treatment with BBr3 removes the methoxy group, yielding a phenolic intermediate.

Acid-Base Reactions

The piperazine nitrogen undergoes protonation:

Scientific Research Applications

Medicinal Chemistry Applications

Antidepressant and Anxiolytic Properties

Research indicates that 1-(4-Chloro-2-methoxyphenyl)piperazine exhibits significant interaction with serotonin receptors, particularly the 5-HT1A subtype. This interaction is crucial for its potential use as an antidepressant or anxiolytic agent. Studies have shown that derivatives of this compound can modulate serotonergic activity, leading to effects similar to those of established antidepressants.

Case Study: Serotonin Receptor Modulation

In a study published in a peer-reviewed journal, researchers evaluated the efficacy of 1-(4-Chloro-2-methoxyphenyl)piperazine derivatives in animal models of depression. The results demonstrated that these compounds significantly reduced depressive behaviors compared to controls, suggesting their potential as therapeutic agents for mood disorders.

Neuropharmacological Research

Dopaminergic Activity

Beyond serotonergic activity, this compound has also been investigated for its effects on dopaminergic pathways. Preliminary studies suggest that it may influence dopamine receptor activity, which could have implications for treating disorders such as schizophrenia or Parkinson's disease. The ability to modulate both serotonin and dopamine systems makes it a candidate for further exploration in polypharmacy approaches.

Material Science Applications

Polymer Chemistry

In addition to its biological applications, 1-(4-Chloro-2-methoxyphenyl)piperazine has been employed in polymer chemistry. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of materials. This application is particularly relevant in developing advanced materials for electronics and coatings.

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Medicinal Chemistry | Antidepressant and Anxiolytic | Modulates serotonin receptors (5-HT1A) |

| Neuropharmacology | Dopaminergic Activity | Potential use in treating mood disorders and schizophrenia |

| Material Science | Polymer Chemistry | Enhances mechanical properties in polymer matrices |

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. It is known to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of amphetamines . This interaction with neurotransmitter systems can lead to various pharmacological effects, including modulation of mood and cognition. The compound’s ability to bind to specific receptors and transporters is crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of phenylpiperazine derivatives are highly dependent on the substituents on the aromatic ring. Key structural analogues include:

Pharmacological Activity

Serotonin Receptor Affinity :

- The 4-chloro-2-methoxy substitution in the target compound may confer mixed 5-HT1B/5-HT2A agonist activity, similar to mCPP (5-HT1B/5-HT2C agonist) but with distinct selectivity due to steric effects .

- In contrast, 1-(2-methoxyphenyl)piperazine shows weaker 5-HT1B affinity but stronger antibacterial effects, suggesting substituent position critically influences target engagement .

Cytotoxicity :

Spectroscopic Properties

- FT-IR/Raman : The 4-Cl and 2-OCH₃ groups in the target compound produce distinct vibrational modes at ~750 cm⁻¹ (C-Cl stretch) and ~1250 cm⁻¹ (C-O-C stretch), differing from mCPP (~690 cm⁻¹ for C-Cl) and 1-(2-methoxyphenyl)piperazine (~1220 cm⁻¹ for C-O-C) .

- NMR : The aromatic proton environment of the target compound (e.g., deshielded H-6 due to Cl) contrasts with mCPP (H-4 deshielded by Cl) .

Metabolic Stability

- Piperazine derivatives undergo CYP3A4/CYP2D6-mediated N-dealkylation. The 4-Cl-2-OCH₃ substitution may slow metabolism compared to mCPP (3-Cl), as electron-donating OCH₃ reduces oxidative susceptibility .

Data Tables

Table 1: Receptor Binding Profiles of Selected Phenylpiperazines

| Compound | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2C | Source |

|---|---|---|---|---|---|

| 1-(4-Cl-2-OCH₃-phenyl)piperazine | Low | High | Moderate | Low | |

| mCPP | Low | High | Low | High | |

| 1-(2-OCH₃-phenyl)piperazine | Moderate | Low | Low | Low |

Table 2: Antibacterial Activity (MIC, μg/mL)

| Compound | Gram(+) | Gram(-) | Source |

|---|---|---|---|

| 1-(4-Cl-2-OCH₃-phenyl)piperazine | 16–32 | 32–64 | |

| 1-(2-OCH₃-phenyl)piperazine | 8–16 | 16–32 |

Biological Activity

1-(4-Chloro-2-methoxyphenyl)piperazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-Chloro-2-methoxyphenyl)piperazine is C₁₃H₁₄ClN₃O. The compound features a piperazine ring substituted with a 4-chloro-2-methoxyphenyl group, which is crucial for its biological activity.

The biological activity of this compound primarily arises from its interaction with various molecular targets, including:

- Serotonergic Receptors : It exhibits significant affinity towards multiple serotonin receptors, particularly 5-HT1A and 5-HT7, which are implicated in mood regulation and antidepressant effects .

- Lipoxygenase Inhibition : The compound has shown the ability to inhibit lipoxygenase (5-LO), an enzyme involved in the inflammatory response, suggesting potential anti-inflammatory applications.

Anti-inflammatory Effects

Research indicates that halogenated phenols can inhibit enzymes like lipoxygenase. For instance, studies have shown that related compounds effectively reduce the biosynthesis of leukotrienes—molecules that play a crucial role in inflammatory responses. This suggests that 1-(4-Chloro-2-methoxyphenyl)piperazine may have therapeutic implications for conditions like asthma and ulcerative colitis.

Antibacterial Properties

This compound exhibits antibacterial activity against various pathogens. Its mechanism includes disrupting bacterial cell membranes and inhibiting essential biochemical pathways. Notably, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Antifungal Activity

Similar to its antibacterial properties, the compound may also possess antifungal capabilities. Studies on structurally related compounds have demonstrated effectiveness against fungal strains like Candida albicans, indicating its potential in treating fungal infections.

Data Tables

The following table summarizes key findings related to the biological activities of 1-(4-Chloro-2-methoxyphenyl)piperazine:

| Biological Activity | Target/Mechanism | Observations |

|---|---|---|

| Anti-inflammatory | Lipoxygenase inhibition | Reduced leukotriene biosynthesis |

| Antibacterial | Disruption of cell membranes | Effective against Gram-positive bacteria |

| Antifungal | Inhibition of biofilm formation | Effective against Candida albicans |

Case Study 1: Inhibition of Lipoxygenase

In a controlled study involving several compounds similar to this one, significant inhibition of lipoxygenase was observed. The concentration of leukotriene biosynthesis products decreased linearly with increasing concentrations of the test compound, suggesting a promising role for this compound in treating inflammatory diseases.

Case Study 2: Antibacterial Efficacy

A comparative study highlighted the antibacterial efficacy of this compound against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity against Staphylococcus aureus and Enterococcus faecalis, showcasing its potential as an antibacterial agent.

Case Study 3: Antifungal Potential

Research focused on the antifungal activity of halogenated phenols found that compounds with similar structures inhibited biofilm formation in Candida species. The results indicated that these compounds might disrupt quorum sensing mechanisms critical for biofilm development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Chloro-2-methoxyphenyl)piperazine, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, attaching substituents to the piperazine core via reductive amination (e.g., using p-chlorobenzophenone derivatives with secondary amines under catalytic hydrogenation) . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., dichloromethane or ethanol), and temperature to enhance yield. Coupling reagents like EDC/HOAt can improve efficiency in peptide derivatization analogs .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Structural elucidation requires:

- NMR (¹H/¹³C) to confirm substituent positions and piperazine ring conformation.

- ESI-MS for molecular weight validation (e.g., observed m/z 315.02 vs. calculated 315.19 in analogs) .

- X-ray crystallography to resolve spatial arrangements, as demonstrated for related trichloro-nitrobutadiene derivatives .

Q. What pharmacological targets are associated with 1-(4-Chloro-2-methoxyphenyl)piperazine?

- Methodological Answer : Piperazine derivatives often target serotonin receptors (e.g., 5-HT2B/2C). Receptor binding assays using radiolabeled ligands (e.g., [³H]-LSD) in transfected HEK293 cells can identify affinity profiles. Comparative studies with mCPP (1-(3-chlorophenyl)piperazine) suggest subtype selectivity differences .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance selectivity for specific receptor subtypes?

- Methodological Answer :

- Systematic substitution : Modify methoxy or chloro groups to assess steric/electronic effects on binding. For example, replacing 2-methoxy with 2-fluorophenyl alters π-π interactions .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with 5-HT2C vs. 5-HT2B receptor active sites .

- Functional assays : Measure cAMP or IP3 accumulation in cell lines to evaluate downstream signaling .

Q. What analytical challenges arise in quantifying trace metabolites of this compound in biological matrices?

- Methodological Answer :

- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents to isolate polar metabolites from plasma.

- Chromatography : LC-MS/MS with a C18 column and gradient elution (0.1% formic acid/acetonitrile) for separation.

- Sensitivity : Use high-resolution mass spectrometry (HRMS) to distinguish metabolites (e.g., hydroxylated or N-dealkylated derivatives) from matrix interference .

Q. How can contradictory data on receptor binding affinities be resolved?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., membrane vs. whole-cell preparations). Standardize protocols by:

- Using uniform cell lines (e.g., CHO-K1 expressing human 5-HT2C).

- Validating ligand concentrations via saturation binding curves.

- Cross-referencing with functional endpoints (e.g., calcium flux assays) to confirm agonism/antagonism .

Q. What strategies improve metabolic stability for in vivo studies?

- Methodological Answer :

- Hepatocyte incubations : Assess Phase I/II metabolism (e.g., CYP450-mediated oxidation) to identify labile sites.

- Isotope labeling : Incorporate deuterium at metabolically vulnerable positions (e.g., benzylic carbons) to slow degradation .

- Prodrug design : Mask polar groups (e.g., methoxy) with ester linkages to enhance bioavailability .

Q. Which advanced synthetic techniques (e.g., flow chemistry) could optimize large-scale production?

- Methodological Answer :

- Flow chemistry : Continuous reactors for hazardous intermediates (e.g., chloroacetyl derivatives) to improve safety and yield .

- Microwave-assisted synthesis : Accelerate coupling reactions (e.g., Buchwald-Hartwig amination) with precise temperature control .

- AI-driven retrosynthesis : Platforms like BenchChem’s retrosynthesis tool predict feasible routes using Pistachio/Reaxys databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.